3,5-Bis(1-pyrenyl)pyridine

カタログ番号 B594843

CAS番号:

1246467-58-2

分子量: 479.582

InChIキー: YNTQHSDEZACXAP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

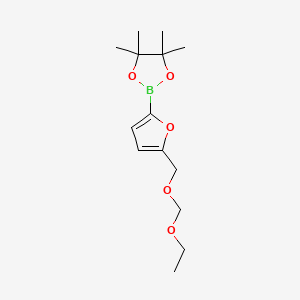

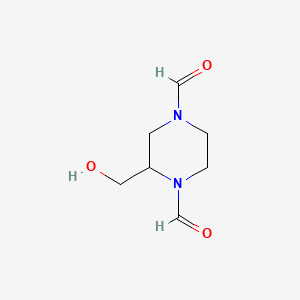

3,5-Bis(1-pyrenyl)pyridine, also known as 3,5-Di(1-pyrenyl)pyridine, is a chemical compound with the molecular formula C37H21N . It is used in research and development .

Physical And Chemical Properties Analysis

3,5-Bis(1-pyrenyl)pyridine has a molecular formula of C37H21N and an average mass of 479.569 Da . It has a density of 1.3±0.1 g/cm3, and its molar refractivity is 166.0±0.3 cm3 . It also exhibits aggregation-induced emission (AIE) characteristics .科学的研究の応用

Ratiometric Fluorescent Chemosensors

- Application : Bis-pyrene derivative 1, which contains two pyrene and pyridine groups, is synthesized as a ratiometric fluorescent chemosensor for Ag(+) in aqueous solutions. It shows a selective ratiometric change with Ag(+), linked to the excimer-monomer emissions of pyrenes. This property is useful for detecting silver ions at physiological pH (Wang et al., 2011).

Hyperbranched Polyelectrolytes

- Application : Synthesis from 3,5-lutidine leads to new hyperbranched polyelectrolytes. The study includes reaction progress monitoring by NMR and kinetic analysis, showing higher reactivity of certain derivatives. This finding is significant for the development of novel polymers with specific properties (Monmoton et al., 2008).

Photophysical Properties in Boron-Dipyrromethenes

- Application : Research on boron-dipyrromethenes (BODIPYs) substituted with 3,5-bis(oxopyridinyl) and 3,5-bis(pyridinyloxy) groups reveals differences in spectral, electrochemical, and photophysical properties. This work contributes to understanding the impact of pyridine derivatives on the properties of BODIPY dyes, useful in various optical applications (Khan et al., 2010).

Hole-Transporting Materials for OLEDs

- Application : Pyrene–pyridine-integrated compounds have been developed as hole-transporting materials (HTMs) for organic light-emitting diode (OLED) applications. They demonstrate stable performance with low-efficiency roll-off, indicating potential for improved OLED device performance (Kumar et al., 2021).

Molecular Structure and HOMO-LUMO Studies

- Application : Theoretical and experimental analyses of certain pyridylselenium compounds demonstrate the effect of structural variations on molecular properties. This insight is vital for the development of organoselenium compounds with specific electronic characteristics (Sharma et al., 2017).

Ligands for Metal Complexes

- Application : Synthesis of novel polyaromatic ligands containing pyrene and related metal complexes illustrates the potential for creating complex metallo-organic structures with specific properties, useful in catalysis and material science (Ionkin et al., 2006).

Cocrystals and Salts Formation

- Application : Study on cocrystals and salts of pyridine derivatives demonstrates the formation of structures sustained by specific intermolecular interactions, contributing to the field of crystal engineering and material design (Dey et al., 2015).

Gold and Palladium Derivatives

- Application : The creation of mono- and polymetallic derivatives using pyrazolylpyridine groups shows varied bonding interactions, essential for the development of novel coordination compounds with potential applications in catalysis and materials science (Claramunt et al., 2003).

特性

IUPAC Name |

3,5-di(pyren-1-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H21N/c1-3-22-7-9-26-11-15-30(32-17-13-24(5-1)34(22)36(26)32)28-19-29(21-38-20-28)31-16-12-27-10-8-23-4-2-6-25-14-18-33(31)37(27)35(23)25/h1-21H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTQHSDEZACXAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CN=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Di(pyren-1-yl)pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![(2R)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B594765.png)

![3-[[(8alpha,9S)-6'-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B594766.png)

![4-{[(2Z)-But-2-en-1-yl]oxy}benzoyl fluoride](/img/structure/B594775.png)